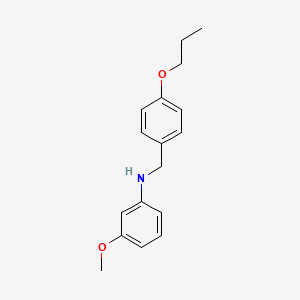

3-Methoxy-N-(4-propoxybenzyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-N-[(4-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBQBEPKJQQHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline, a valuable intermediate in pharmaceutical and materials science research. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory professionals.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the reaction of 3-methoxyaniline and 4-propoxybenzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity.

The overall reaction scheme is as follows:

Caption: One-pot reductive amination pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the reductive amination of anilines with aromatic aldehydes.[1]

Synthesis of Starting Materials

-

3-Methoxyaniline: This starting material is commercially available. Alternatively, it can be synthesized by the reduction of 3-nitroanisole.[2]

-

4-Propoxybenzaldehyde: This can be prepared via the Williamson ether synthesis from 4-hydroxybenzaldehyde and 1-bromopropane.

One-Pot Synthesis of this compound

Materials:

-

3-Methoxyaniline

-

4-Propoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid (AcOH, optional catalyst)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Imine Formation: To a stirred solution of 4-propoxybenzaldehyde (1.0 eq) in methanol (approximately 0.3 M solution), add 3-methoxyaniline (1.0 eq) at room temperature. The mixture can be stirred at room temperature or gently refluxed for 2-4 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After completion of the imine formation, cool the reaction mixture to 0 °C in an ice bath. If desired, a few drops of acetic acid can be added to catalyze the reduction. Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Quenching and Work-up: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition of NaBH₄ is complete. Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₂ | PubChem[3] |

| Molecular Weight | 271.35 g/mol | PubChem[3] |

| Typical Yield | 85-95% | General Reductive Amination Protocols |

| Appearance | Expected to be a pale yellow oil or solid | Analogy to similar compounds[4] |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): ~7.2-6.5 (m, Ar-H), ~4.2 (s, N-CH₂-Ar), ~3.9 (t, O-CH₂-), ~3.8 (s, O-CH₃), ~1.8 (m, -CH₂-), ~1.0 (t, -CH₃) | Analogy to similar compounds[4][5] |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected chemical shifts (δ, ppm): ~160-110 (Ar-C), ~70 (O-CH₂-), ~55 (O-CH₃), ~48 (N-CH₂-), ~22 (-CH₂-), ~10 (-CH₃) | Analogy to similar compounds[4][5] |

Note: The provided NMR data are estimations based on the analysis of structurally similar N-benzylaniline derivatives and should be confirmed by experimental analysis of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxy-N-(4-propoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-Methoxy-N-(4-propoxybenzyl)aniline. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this molecule's characteristics. This document presents available data in a structured format, outlines a relevant synthetic protocol, and visualizes a key biological pathway in which analogous compounds are involved.

Chemical Identity and Computed Physicochemical Properties

This compound, with the canonical SMILES representation CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC, is a secondary amine belonging to the N-benzylaniline class of compounds.[1] Its fundamental identifiers and computed physicochemical properties are summarized in the tables below. These computed values, primarily sourced from the PubChem database, offer valuable estimations in the absence of extensive experimental data.[1]

| Identifier | Value |

| IUPAC Name | 3-methoxy-N-[(4-propoxyphenyl)methyl]aniline[1] |

| Molecular Formula | C₁₇H₂₁NO₂[1] |

| Molecular Weight | 271.35 g/mol [1] |

| CAS Number | 1036543-63-1[1] |

| Canonical SMILES | CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC[1] |

| InChI Key | JDBQBEPKJQQHRH-UHFFFAOYSA-N[1] |

| Computed Physicochemical Property | Value |

| XLogP3 | 4.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 6[1] |

| Exact Mass | 271.157228913[1] |

| Topological Polar Surface Area | 30.5 Ų[1] |

| Heavy Atom Count | 20[1] |

| Complexity | 251[1] |

Experimental Protocols: Synthesis of N-Benzylanilines

A prevalent and efficient method for the synthesis of N-benzylanilines, such as this compound, is through reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from an aniline and a benzaldehyde, followed by its reduction to the corresponding secondary amine.

A general and adaptable protocol for this synthesis is provided below, based on established methodologies for similar compounds.

General Protocol for Reductive Amination

Materials:

-

3-Methoxyaniline

-

4-Propoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or another suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve 1 equivalent of 3-methoxyaniline and 1 equivalent of 4-propoxybenzaldehyde in a suitable solvent like methanol.

-

The mixture is stirred at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.

-

Reduction: Once the Schiff base formation is significant, the reaction mixture is cooled in an ice bath.

-

Slowly add 1 to 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the cooled solution. A small amount of acetic acid can be added to catalyze the reduction.

-

After the addition of NaBH₄ is complete, the reaction is allowed to warm to room temperature and stirred until the imine is fully consumed, as indicated by TLC.

-

Work-up: The reaction is quenched by the slow addition of water or a saturated solution of sodium bicarbonate to decompose any excess NaBH₄.

-

The crude product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzylaniline derivative.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Spectroscopic Data of Analogous Compounds

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both aniline and benzyl rings, a singlet for the benzylic methylene protons (around 4.3 ppm), signals for the methoxy and propoxy groups, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the methoxy and propoxy groups.

-

FTIR: The infrared spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-O stretching for the ether linkages.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathway

Derivatives of N-benzyl-methoxyaniline have been investigated for their biological activities. A notable area of research is their potential as enzyme inhibitors.

Inhibition of Aldose Reductase

Recent studies have shown that novel N-benzyl-4-methoxyaniline derivatives are effective inhibitors of the enzyme aldose reductase.[2][3] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

The polyol pathway becomes significant during hyperglycemia, where aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in various tissues, contributing to complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these N-benzyl-methoxyaniline compounds can prevent the accumulation of sorbitol and thereby mitigate the long-term complications of diabetes. The most active compounds in these studies have shown IC₅₀ values in the low micromolar range.[2][3]

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of drug discovery, given the biological activities observed in its structural analogs. This guide provides a foundational understanding of its physicochemical properties based on computed data, a reliable synthetic route, and a key biological target. Further experimental validation of the computed properties and exploration of its pharmacological profile are warranted to fully elucidate its potential.

References

An In-depth Technical Guide on 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS: 1036543-63-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS: 1036543-63-1) is limited. This document summarizes the available data and provides generalized experimental frameworks common in the research and development of novel small molecules. The experimental protocols and pathway diagrams are illustrative and not based on published studies of this specific compound.

Core Compound Information

This compound is a chemical compound with the CAS number 1036543-63-1.[1][2][3] Its structure features a central aniline core substituted with a methoxy group and an N-benzyl group, which in turn is substituted with a propoxy group.

Chemical and Physical Properties

A summary of the computed physical and chemical properties of this compound is provided in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C17H21NO2 | PubChem[1] |

| Molecular Weight | 271.35 g/mol | PubChem[1] |

| IUPAC Name | 3-methoxy-N-[(4-propoxyphenyl)methyl]aniline | PubChem[1] |

| InChI | InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3 | PubChem[1] |

| InChIKey | JDBQBEPKJQQHRH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC | PubChem[1] |

| XLogP3 | 4.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

| Exact Mass | 271.157228913 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 271.157228913 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 30.5 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 20 | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, a plausible synthetic route would involve the reductive amination of 4-propoxybenzaldehyde with 3-methoxyaniline. This is a common and versatile method for the formation of secondary amines.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Caption: A potential workflow for the synthesis and purification.

General Experimental Protocol for Reductive Amination

This is a generalized protocol and has not been specifically validated for the synthesis of this compound.

-

Reaction Setup: To a solution of 4-propoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 3-methoxyaniline (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. In drug discovery, compounds of this structural class are often investigated for a wide range of biological targets.

Illustrative Target Screening Workflow

Should this compound be investigated for its biological activity, a typical initial screening workflow might look like the following:

Caption: A generalized workflow for biological screening.

Hypothetical Signaling Pathway Analysis

If the compound were found to be active against a specific target, for instance, a G-protein coupled receptor (GPCR), the subsequent investigation might involve elucidating its effect on downstream signaling pathways.

Caption: An example of a GPCR signaling pathway.

Conclusion

This compound (CAS: 1036543-63-1) is a defined chemical entity with known structural and basic physicochemical properties. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of information regarding its synthesis, experimental protocols, and biological activity. The information presented herein is based on the limited available data and generalized scientific principles. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Structure Elucidation of N-(4-methoxybenzyl)aniline as a proxy for 3-Methoxy-N-(4-propoxybenzyl)aniline

Disclaimer: As extensive searches for experimental data on 3-Methoxy-N-(4-propoxybenzyl)aniline yielded no specific results, this guide utilizes N-(4-methoxybenzyl)aniline as a structurally similar proxy to demonstrate the principles and methodologies of structure elucidation. The presented data and protocols are for N-(4-methoxybenzyl)aniline.

This technical guide provides a comprehensive overview of the structure elucidation of N-(4-methoxybenzyl)aniline, a secondary amine of interest to researchers, scientists, and drug development professionals. This document details the synthesis and characterization of this compound, presenting key analytical data in a clear and comparative format.

Molecular Structure and Properties

N-(4-methoxybenzyl)aniline is a secondary amine with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol .[1] Its structure consists of a benzyl group attached to an aniline through a secondary amine linkage. The benzyl group is substituted with a methoxy group at the para position.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| IUPAC Name | N-(4-methoxybenzyl)aniline | PubChem[1] |

Synthesis by Reductive Amination

N-(4-methoxybenzyl)aniline can be synthesized via a one-pot reductive amination of 4-methoxybenzaldehyde with aniline, followed by in-situ reduction of the intermediate imine.

Experimental Workflow for Synthesis

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)aniline

-

Imine Formation: To a solution of 4-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL), add aniline (1.0 mmol). Stir the mixture at room temperature for 1-2 hours. The formation of the imine, N-(4-methoxybenzylidene)aniline, can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. After completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-(4-methoxybenzyl)aniline.

Structure Elucidation

The structure of the synthesized N-(4-methoxybenzyl)aniline is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.16-7.14 | d | 2H | Ar-H (aniline ring) |

| 7.07-7.03 | dd | 2H | Ar-H (aniline ring) |

| 6.76-6.74 | d | 2H | Ar-H (methoxybenzyl ring) |

| 6.61-6.58 | t | 1H | Ar-H (aniline ring) |

| 6.50-6.49 | d | 2H | Ar-H (methoxybenzyl ring) |

| 4.10 | s | 2H | -CH₂- |

| 3.65 | s | 3H | -OCH₃ |

¹H NMR data acquired on a 400 MHz spectrometer in CDCl₃.[2]

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | Ar-C (-OCH₃) |

| 147.9 | Ar-C (-NH-) |

| 131.1 | Ar-C |

| 128.9 | Ar-CH |

| 128.4 | Ar-CH |

| 117.1 | Ar-CH |

| 113.6 | Ar-CH |

| 112.5 | Ar-CH |

| 54.9 | -OCH₃ |

| 47.4 | -CH₂- |

¹³C NMR data acquired on a 101 MHz spectrometer in CDCl₃.[2]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the precursor imine, N-(4-methoxybenzylidene)aniline, is presented here for comparison, as a clear spectrum for the final product was not available in the searched databases. The disappearance of the C=N stretch and the appearance of an N-H stretch would be indicative of a successful reduction.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-O Stretch (ether) | 1000-1300 |

Note: The table indicates expected regions for key functional groups in the target molecule.

-

Sample Preparation: Place a small drop of the purified liquid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of the precursor imine, N-(4-methoxybenzylidene)aniline, is available and shows a molecular ion peak (M⁺) at m/z 211, corresponding to its molecular weight.[2][3] For the target product, N-(4-methoxybenzyl)aniline, the expected molecular ion peak (M⁺) would be at m/z 213.

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular ion) |

| 121 | [M - C₆H₅NH]⁺ (Loss of aniline) |

| 92 | [C₆H₅NH₂]⁺ (Aniline fragment) |

Note: This table presents the expected major fragments for N-(4-methoxybenzyl)aniline.

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition: Inject the sample into a GC-MS system. The sample is vaporized and separated on a capillary column before being ionized (typically by electron impact) and detected.

Conclusion

The combined data from NMR, FTIR, and mass spectrometry unequivocally confirm the structure of the synthesized compound as N-(4-methoxybenzyl)aniline. The ¹H and ¹³C NMR spectra are consistent with the proposed carbon-hydrogen framework. The IR spectrum (inferred from the expected functional groups) would confirm the presence of the N-H and C-O ether functionalities and the absence of the C=N imine bond from the precursor. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the product. This comprehensive analytical approach is fundamental in the structural elucidation of novel and known chemical entities in the field of drug discovery and development.

References

Unveiling the Activity of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action, biological targets, and signaling pathways of 3-Methoxy-N-(4-propoxybenzyl)aniline. Therefore, this document presents a hypothetical mechanism of action based on the known activities of structurally related N-benzylaniline compounds. The experimental data, protocols, and pathways described herein are illustrative examples and should not be considered as established facts for the specific compound . This guide is intended for research and drug development professionals as a framework for potential investigation.

Executive Summary

N-benzylaniline derivatives have demonstrated a range of biological activities, including potential as cytotoxic and antimitotic agents through the inhibition of tubulin polymerization. This technical guide explores a hypothetical mechanism of action for this compound as a tubulin polymerization inhibitor. We present illustrative quantitative data, detailed experimental protocols for assessing this activity, and diagrams of the implicated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers interested in investigating the potential of this and structurally similar compounds in the context of cancer drug discovery.

Hypothetical Mechanism of Action: Inhibition of Tubulin Polymerization

We hypothesize that this compound (referred to as Compound X for clarity) acts as a microtubule-destabilizing agent. By binding to β-tubulin, it is presumed to inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics would lead to mitotic arrest in rapidly dividing cells, such as cancer cells, ultimately triggering apoptosis.

Proposed Signaling Pathway

The proposed pathway begins with the passive diffusion of Compound X across the cell membrane, followed by its interaction with cytosolic tubulin, leading to the disruption of the microtubule network and subsequent cell cycle arrest and apoptosis.

An In-depth Technical Guide to 3-Methoxy-N-(4-propoxybenzyl)aniline Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-N-(4-propoxybenzyl)aniline derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a focus on their roles as enzyme inhibitors.

Core Structure and Therapeutic Potential

The core structure of this compound combines key pharmacophoric features that can be systematically modified to optimize biological activity. Analogs of this scaffold have demonstrated inhibitory activity against enzymes such as aldose reductase and acetylcholinesterase, suggesting their potential in addressing a range of therapeutic areas, including diabetic complications and neurodegenerative diseases.

Synthesis of N-Benzylaniline Derivatives

The synthesis of N-benzylaniline derivatives, including analogs of this compound, is typically achieved through a reductive amination process. This common and efficient method involves two main steps: the formation of a Schiff base intermediate followed by its reduction to the corresponding amine.

A general synthetic scheme involves the reaction of a substituted aniline with a substituted benzaldehyde to form an imine (Schiff base), which is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield the final N-benzylaniline derivative.[1]

General Experimental Protocol for Synthesis

Step 1: Schiff Base Formation A solution of the appropriately substituted aniline (1 mmol) and substituted benzaldehyde (1 mmol) in an alcohol solvent such as methanol or ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure to yield the crude Schiff base, which may be used in the next step without further purification.

Step 2: Reduction of the Schiff Base The crude Schiff base is dissolved in a suitable solvent, typically methanol. Sodium borohydride (NaBH₄) (1.5-2 mmol) is then added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete, as indicated by TLC. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.[1]

Biological Activity: Enzyme Inhibition

Derivatives of the N-benzylaniline scaffold have been investigated for their inhibitory effects on various enzymes. The following tables summarize the quantitative data for two key targets: aldose reductase and acetylcholinesterase.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibition of this enzyme is a promising strategy for the management of these conditions.

| Compound | Substituents | IC50 (µM)[1] |

| Analog 1 | R1=H, R2=4-OCH3, R3=H | >50 |

| Analog 2 | R1=H, R2=4-OCH3, R3=2-Br | 10.87 |

| Analog 3 | R1=H, R2=4-OCH3, R3=3-Br | 7.41 |

| Analog 4 | R1=H, R2=4-OCH3, R3=4-Br | 5.25 |

| Analog 5 | R1=H, R2=4-OCH3, R3=2,4-diBr | 3.16 |

| Analog 6 | R1=H, R2=4-OCH3, R3=3,4-diBr | 2.83 |

Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.

| Compound | Substituents | IC50 (µM) |

| Analog 7 | R=H | 8.45 ± 0.72 |

| Analog 8 | R=2-OCH3 | 5.21 ± 0.45 |

| Analog 9 | R=3-OCH3 | 4.89 ± 0.38 |

| Analog 10 | R=4-OCH3 | 3.12 ± 0.29 |

| Analog 11 | R=3,4-diOCH3 | 2.56 ± 0.21 |

| Analog 12 | R=3,4,5-triOCH3 | 1.32 ± 0.11 |

Experimental Protocols for Enzyme Inhibition Assays

Aldose Reductase Inhibition Assay

The aldose reductase activity is determined spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm. The reaction mixture typically contains sodium phosphate buffer, NADPH, DL-glyceraldehyde as the substrate, and the enzyme preparation. The inhibitor, dissolved in a suitable solvent like DMSO, is added to the reaction mixture, and the reaction is initiated by the addition of the substrate. The change in absorbance over time is monitored, and the IC50 values are calculated.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by acetylcholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm. The reaction mixture contains phosphate buffer, DTNB, the enzyme, and the inhibitor. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The rate of the reaction is monitored, and the percentage of inhibition is calculated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives and their analogs.

Aldose Reductase and the Polyol Pathway

Aldose reductase initiates the polyol pathway, which becomes particularly active under hyperglycemic conditions. The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, leads to osmotic stress and subsequent cellular damage.

Acetylcholinesterase Inhibition

Acetylcholinesterase plays a crucial role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of this enzyme increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with demonstrated potential as enzyme inhibitors. The synthetic accessibility and the possibility for systematic structural modifications make them attractive candidates for further investigation in drug discovery programs targeting diseases associated with aldose reductase and acetylcholinesterase. This guide provides a foundational resource for researchers to build upon in the development of novel therapeutics based on this promising chemical series.

References

Spectroscopic Blueprint of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of the compound 3-Methoxy-N-(4-propoxybenzyl)aniline. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a foundational blueprint for the characterization of this and similar molecules. Detailed experimental protocols for acquiring such data are also provided, alongside logical diagrams illustrating the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its constituent functional groups: a secondary aromatic amine, a meta-substituted methoxybenzene ring, and a para-substituted propoxybenzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 - 7.35 | d | 2H | Ar-H (ortho to -CH₂-) |

| ~6.85 - 6.95 | d | 2H | Ar-H (ortho to -OPr) |

| ~7.10 - 7.20 | t | 1H | Ar-H (para to -NH-) |

| ~6.60 - 6.70 | m | 3H | Ar-H (methoxy-substituted ring) |

| ~4.30 | s | 2H | -CH₂- (benzyl) |

| ~3.90 | t | 2H | -OCH₂- (propoxy) |

| ~3.80 | s | 3H | -OCH₃ |

| ~4.50 (broad) | s | 1H | N-H |

| ~1.75 - 1.85 | sextet | 2H | -CH₂- (propoxy) |

| ~1.00 | t | 3H | -CH₃ (propoxy) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | Ar-C (-OCH₃) |

| ~158.0 | Ar-C (-OPr) |

| ~148.0 | Ar-C (-NH-) |

| ~131.0 | Ar-C (ipso, benzyl) |

| ~130.0 | Ar-C (para to -NH-) |

| ~129.0 | Ar-C (ortho to -CH₂-) |

| ~115.0 | Ar-C (ortho to -OPr) |

| ~113.0 | Ar-C (ortho to -NH-) |

| ~106.0 | Ar-C (para to -OCH₃) |

| ~100.0 | Ar-C (ortho to -OCH₃) |

| ~70.0 | -OCH₂- (propoxy) |

| ~55.0 | -OCH₃ |

| ~48.0 | -CH₂- (benzyl) |

| ~22.5 | -CH₂- (propoxy) |

| ~10.5 | -CH₃ (propoxy) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1500 | Strong, Medium | Aromatic C=C Bending |

| ~1250, ~1040 | Strong | Aryl Ether C-O Stretch |

| ~1180 | Medium | C-N Stretch |

| 850 - 800 | Strong | p-Substituted Benzene C-H Bend |

| 800 - 750, 700 - 680 | Strong | m-Substituted Benzene C-H Bends |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 271 | [M]⁺ (Molecular Ion) |

| 150 | [CH₃OC₆H₄NHCH₂]⁺ |

| 121 | [CH₃CH₂CH₂OC₆H₄CH₂]⁺ (Tropylium ion) |

| 108 | [CH₃OC₆H₄NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Apply a 30° pulse width.

-

Collect 16 scans and apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Collect 1024 scans and apply Fourier transformation with an exponential window function (line broadening of 1.0 Hz).

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 50-500.

-

Maintain the ion source temperature at 200°C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the molecular structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted major fragmentation pathway in mass spectrometry.

A Theoretical and Computational Guide to 3-Methoxy-N-(4-propoxybenzyl)aniline and its Analogs: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific theoretical and computational studies on 3-Methoxy-N-(4-propoxybenzyl)aniline are not publicly available. This guide therefore presents a comprehensive overview of the established theoretical and computational methodologies that would be applied to a molecule of this class. The data and protocols are based on studies of structurally analogous compounds, primarily N-benzylaniline and its derivatives, to provide a robust and relevant framework for researchers.

Introduction

This compound is a substituted N-benzylaniline. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutics, such as kinase inhibitors.[1][2][3][4] Computational and theoretical studies are indispensable tools in the rational design of such molecules, allowing for the prediction of their electronic, structural, and pharmacokinetic properties before their synthesis.[5] This guide outlines the standard computational workflow for characterizing a novel molecule like this compound, from initial geometry optimization to more complex molecular dynamics simulations.

Molecular Structure and Properties

The initial step in the computational analysis of a novel molecule is the determination of its optimized geometry and fundamental electronic properties. This is typically achieved through Density Functional Theory (DFT) calculations.

Computational Details

DFT calculations are commonly performed using software packages like Gaussian. A typical level of theory for such a molecule would be B3LYP with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[6]

Predicted Structural Parameters

The following table summarizes predicted structural parameters for N-benzylaniline, a core scaffold of the target molecule. These values provide a baseline for understanding the geometry of this compound.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Lengths (Å) | C-N (aniline) | 1.403 | 1.431(4)[7] |

| C-N (benzyl) | 1.465 | - | |

| C-C (aniline ring avg.) | 1.395 | - | |

| C-C (benzyl ring avg.) | 1.393 | - | |

| Bond Angles (°) | C-N-C | 124.5 | 124.54 (11)[8] |

| H-N-C (aniline) | 114.2 | - | |

| H-N-C (benzyl) | 114.2 | - | |

| Dihedral Angles (°) | C-C-N-C | 179.9 | - |

Data for N-benzylaniline adapted from spectroscopic and crystallographic studies.[6][7][8]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap (ΔE) | 5.24 |

Representative data for N-benzylaniline derivatives.[6]

Experimental and Computational Protocols

A comprehensive in-silico analysis of a potential drug candidate like this compound involves a multi-step workflow.

Synthesis

The synthesis of N-benzylaniline derivatives can be achieved through several methods, including the reaction of an appropriate aniline with a benzyl halide or via a Schiff base intermediate followed by reduction.[9][10][11]

Spectroscopic Characterization

Experimental characterization would involve techniques such as FT-IR and NMR spectroscopy to confirm the structure of the synthesized compound.[12][13][14][15]

Computational Workflow

The following diagram illustrates a typical computational workflow for the analysis of a small molecule inhibitor.

Caption: A generalized workflow for the computational analysis of a small molecule drug candidate.

Detailed Protocols

3.4.1. Density Functional Theory (DFT) Calculations

-

Input File Preparation: The initial 3D structure of this compound is generated using a molecular builder.

-

Geometry Optimization: The structure is optimized using the B3LYP functional and the 6-311++G(d,p) basis set in Gaussian. The absence of imaginary frequencies in the vibrational analysis confirms a true energy minimum.[16]

-

Property Calculation: Following optimization, molecular orbitals (HOMO, LUMO), electrostatic potential, and other electronic properties are calculated.[6]

3.4.2. Molecular Docking

-

Protein Preparation: The 3D structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.[17][18]

-

Ligand Preparation: The optimized structure of the ligand is prepared by assigning partial charges and defining rotatable bonds.

-

Docking Simulation: A docking program like AutoDock Vina is used to predict the binding conformation of the ligand within the active site of the protein. The search space is defined by a grid box encompassing the binding site.[19][20][21][22]

-

Analysis: The results are analyzed to identify the most favorable binding poses based on the docking score and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

3.4.3. Molecular Dynamics (MD) Simulation

-

System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box of solvent (e.g., water). Ions are added to neutralize the system.[17][23][24][25][26]

-

Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to relax the system.

-

Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the protein-ligand complex (typically on the order of nanoseconds).[17][24][25]

-

Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of the protein residues.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the computational methods employed in drug design, highlighting the progression from initial screening to detailed dynamic analysis.

Caption: The logical progression of computational techniques in structure-based drug design.

Conclusion

While specific experimental or computational data for this compound is not yet available in the public domain, the methodologies outlined in this guide provide a comprehensive framework for its theoretical investigation. By employing a combination of DFT, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and biological properties of this and other novel N-benzylaniline derivatives, thereby accelerating the drug discovery and development process.[1][5]

References

- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 2. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of computational methods in the discovery and design of kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. The use of computational methods in the discovery and design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 12. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide | European Journal of Chemistry [eurjchem.com]

- 14. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Dynamics Simulation of Ligands from Anredera cordifolia (Binahong) to the Main Protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation and molecular docking analysis of vaniline–benzylidenehydrazine hybrids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jusst.org [jusst.org]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Docking and DFT Study of Synthesized Oxazine Derivatives [ejchem.journals.ekb.eg]

- 23. Functional-Group Effect of Ligand Molecules on the Aggregation of Gold Nanoparticles: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of 3-Methoxy-N-(4-propoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-(4-propoxybenzyl)aniline is a novel small molecule with potential therapeutic applications. This document provides a comprehensive guide for the in vitro characterization of this compound, focusing on its interaction with a selected G-protein coupled receptor (GPCR), the Dopamine D2 receptor. The protocols outlined below describe a systematic approach to developing and validating a suite of in vitro assays to determine the compound's potency, selectivity, and mechanism of action. This workflow is designed to be a foundational step in the preclinical drug discovery cascade.

The development of robust and reliable in vitro assays is critical for the initial screening and characterization of new chemical entities.[1] These assays provide essential data on the biological activity of a compound, guiding the subsequent stages of drug development.[2] The methodologies described herein are based on established principles of in vitro pharmacology and are adaptable for high-throughput screening.[1][2]

Hypothetical Target and Mechanism of Action

Due to the absence of published biological data for this compound, we hypothesize its potential interaction with the Dopamine D2 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. The following protocols are therefore designed to investigate the binding affinity and functional activity of the compound at this receptor.

Experimental Protocols

Primary Assay: Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human Dopamine D2 receptor

-

[³H]-Spiperone (radioligand)

-

This compound

-

Haloperidol (positive control)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to 80-90% confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of a serial dilution of this compound or Haloperidol.

-

Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.

-

Add 50 µL of the cell membrane preparation.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate G-protein activation by the Dopamine D2 receptor, identifying it as a potential agonist or antagonist.

Materials:

-

HEK293-D2 cell membranes

-

[³⁵S]GTPγS (radioligand)

-

This compound

-

Dopamine (agonist control)

-

Haloperidol (antagonist control)

-

GDP

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Assay Setup:

-

Prepare a master mix containing cell membranes, GDP, and assay buffer.

-

In a 96-well plate, add the test compounds (this compound, Dopamine, Haloperidol).

-

Add the master mix to each well.

-

Pre-incubate for 15 minutes at 30°C.

-

-

GTPγS Binding:

-

Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

-

Filtration and Detection:

-

Terminate the assay by rapid filtration through filter plates.

-

Wash the filters with ice-cold assay buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

Data Analysis:

For agonist activity, data will be plotted as specific binding versus compound concentration to determine the EC₅₀ and Emax values. For antagonist activity, the assay will be performed in the presence of a fixed concentration of Dopamine, and the IC₅₀ will be determined.

Counter-Screening Assay: Cell Viability Assay

This assay is crucial to rule out non-specific cytotoxic effects of this compound that could interfere with the primary and secondary assay results.

Materials:

-

HEK293 parental cells (not expressing the D2 receptor)

-

This compound

-

Cell culture medium

-

MTS or MTT reagent

-

96-well clear-bottom plates

-

Plate reader

Protocol:

-

Cell Plating:

-

Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a period that matches the duration of the primary and secondary assays.

-

-

Viability Measurement:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

Cell viability will be expressed as a percentage of the untreated control. A dose-response curve will be generated to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation

The quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Binding Affinity of this compound at the Dopamine D2 Receptor

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | ||

| Haloperidol (Control) |

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Compound | Assay Mode | EC₅₀/IC₅₀ (nM) | Emax (%) |

| This compound | Agonist | ||

| This compound | Antagonist | ||

| Dopamine (Control) | Agonist | ||

| Haloperidol (Control) | Antagonist |

Table 3: Cytotoxicity of this compound

| Compound | Cell Line | CC₅₀ (µM) |

| This compound | HEK293 |

Visualizations

The following diagrams illustrate the experimental workflow and the hypothetical signaling pathway.

References

Application Notes and Protocols: 3-Methoxy-N-(4-propoxybenzyl)aniline as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the hypothetical anticancer potential of 3-Methoxy-N-(4-propoxybenzyl)aniline. Included are detailed protocols for its synthesis and in vitro evaluation, including cell viability, apoptosis, and protein expression analysis. While direct experimental data for this specific compound is not currently available in public literature, this guide is based on established methodologies for the preclinical assessment of novel small molecule anticancer agents with similar structural motifs. The presented data is illustrative to guide researchers in their potential investigation of this compound.

Introduction

Aniline and its derivatives represent a class of organic compounds with diverse pharmacological activities. The N-benzyl aniline scaffold, in particular, is a privileged structure in medicinal chemistry, found in various clinically approved drugs. The presence of methoxy and propoxy groups on the phenyl rings of this compound suggests potential for interaction with biological targets implicated in cancer cell proliferation and survival. It is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which are often dysregulated in cancer. These pathways are critical regulators of cell growth, survival, and apoptosis.

Synthesis of this compound

A common and effective method for the synthesis of secondary amines like this compound is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aniline and an aldehyde, followed by in-situ reduction to the corresponding amine.

Protocol: Reductive Amination Synthesis

-

Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add 4-propoxybenzaldehyde (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

-

Reaction Completion: Allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

In Vitro Anticancer Activity

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| HCT116 | Colon Cancer | 18.9 |

| HeLa | Cervical Cancer | 25.1 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1][2]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, cells stained only with Annexin V-FITC are in early apoptosis, cells stained with both Annexin V-FITC and PI are in late apoptosis or necrosis, and cells stained only with PI are necrotic.

Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| Compound (15 µM) | 60.3 | 25.8 | 13.9 |

Mechanism of Action: Signaling Pathway Analysis

To investigate the molecular mechanism underlying the anticancer activity of this compound, Western blotting can be performed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.

Western Blot Analysis

Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Illustrative Protein Expression Changes in MCF-7 Cells Treated with this compound

| Target Protein | Treatment (15 µM) | Fold Change (vs. Control) |

| p-Akt (Ser473) | Compound | 0.45 |

| Akt | Compound | 1.02 |

| p-ERK1/2 | Compound | 0.68 |

| ERK1/2 | Compound | 0.98 |

| Bcl-2 | Compound | 0.55 |

| Bax | Compound | 1.85 |

| Cleaved Caspase-3 | Compound | 3.20 |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: In vitro evaluation workflow for anticancer activity.

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways.

Conclusion

While experimental data on this compound is lacking, its chemical structure suggests it may be a candidate for investigation as a novel anticancer agent. The protocols and illustrative data provided in this document offer a comprehensive framework for the initial preclinical evaluation of this and similar compounds. Further studies are warranted to elucidate its precise mechanism of action and to validate its therapeutic potential.

References

Application Notes and Protocols for 3-Methoxy-N-(4-propoxybenzyl)aniline in Cell Culture Studies

Abstract: This document provides a structured overview of the potential applications and suggested experimental protocols for the use of the chemical compound 3-Methoxy-N-(4-propoxybenzyl)aniline in cell culture studies. Due to a lack of published data on the biological activity of this specific molecule, the protocols provided are based on general methodologies for characterizing a novel compound's effects on cultured cells. Researchers should consider these as foundational templates to be adapted based on initial screening results.

Introduction

This compound is a small organic molecule with the chemical formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol .[1] Its structure suggests potential for various biological activities, though to date, no studies have been published detailing its effects in cell culture or in vivo models. The presence of methoxy and propoxy groups on the aniline and benzyl rings, respectively, may influence its lipophilicity and interaction with biological targets.

This document aims to provide a starting point for the investigation of this compound in a cell culture setting. The following sections outline protocols for preliminary cytotoxicity screening, and suggest avenues for mechanistic studies should initial results prove promising.

Compound Details:

| Property | Value |

| IUPAC Name | 3-methoxy-N-[(4-propoxyphenyl)methyl]aniline[1] |

| Molecular Formula | C₁₇H₂₁NO₂[1] |

| Molecular Weight | 271.35 g/mol [1] |

| PubChem CID | 28308220[1] |

General Experimental Workflow

The following diagram outlines a general workflow for the initial characterization of this compound in cell culture.

References

Application Note: Quantitative Analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Methoxy-N-(4-propoxybenzyl)aniline. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the determination of this compound in various sample matrices. The described protocol offers a starting point for method development and validation.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1] Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility. This document outlines a proposed HPLC method for the quantitative analysis of this compound.

Experimental

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (optional, for MS compatibility)

-

Phosphoric acid (for pH adjustment)

-

2.2. Chromatographic Conditions

A proposed set of chromatographic conditions is presented in Table 1. These parameters may require optimization depending on the specific HPLC system and sample matrix.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm (or as determined by UV scan) |

| Run Time | 10 minutes |

2.3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution-based sample:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

Dilute the sample as necessary to fall within the calibration curve range.

Method Validation (Hypothetical Performance Data)

A full method validation should be performed according to ICH guidelines. Table 2 presents hypothetical but expected performance characteristics for a validated HPLC method for the quantification of this compound.

Table 2: Hypothetical Method Validation Parameters

| Parameter | Hypothetical Result |

| Linearity | |

| Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision | |

| Intraday RSD (%) | < 2% |

| Interday RSD (%) | < 3% |

| Accuracy | |

| Recovery (%) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Specificity | No interference from blank or placebo at the retention time of the analyte |

Protocol: Quantification of this compound

-

System Preparation:

-

Set up the HPLC system according to the conditions in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Calibration Curve Construction:

-

Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

-

Record the peak area for each injection.

-

Plot a calibration curve of the average peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and intercept.

-

-

Sample Analysis:

-

Inject the prepared sample solutions in triplicate.

-

Record the peak area of the analyte.

-

-

Calculation:

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve:

Concentration = (Peak Area - Intercept) / Slope

-

Account for any dilution factors used during sample preparation.

-

Diagrams

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The method is based on established chromatographic principles for similar aniline derivatives.[2] It is recommended that users perform appropriate method development and validation to ensure the method is suitable for their specific application and sample matrix.

References

Application Note: Quantitative Analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline using a Stability-Indicating HPLC-UV Method

AN-HPLC-0308

Introduction

3-Methoxy-N-(4-propoxybenzyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient or key intermediate, a reliable analytical method for its quantification is essential for quality control, stability studies, and formulation development. This application note presents a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is suitable for the analysis of the bulk drug substance and can be adapted for the analysis of finished products.

The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The separation of aniline and its derivatives is readily achievable using standard C18 columns.[1][2] The method outlined below has been developed based on established protocols for similar aniline compounds and provides a strong starting point for formal validation in a research or quality control setting.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

-

Solvents and Reagents:

2. Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and sonicate for 15 minutes to degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

-